molecular formula C22H29N3O4 B183429 N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide CAS No. 32151-76-1

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide

Cat. No. B183429
CAS RN: 32151-76-1
M. Wt: 399.5 g/mol
InChI Key: AVEHSRXSVAXUJY-UHFFFAOYSA-N
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Description

Compounds of this type are generally part of the acetamide family . Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. They often exhibit various biological activities and are used in a wide range of applications, from pharmaceuticals to plastics and pesticides .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a central carbon atom bonded to an amide group (NH2), a methoxyphenyl group (C6H4OCH3), and a piperazinyl propoxy phenyl group . The exact structure would depend on the specific locations of these groups on the central carbon atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Some general properties of acetamides include a relatively high boiling point due to the presence of polar amide groups, and the ability to participate in hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

Oxazolidinone analogs, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds possess a unique mechanism of bacterial protein synthesis inhibition, making them a promising class of antimicrobial agents. The oxazolidinones demonstrated efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, Streptococcus pyogenes, and pneumoniae, among others, including Mycobacterium tuberculosis strains resistant to common antitubercular agents (Zurenko et al., 1996).

Analgesic Properties

Compounds such as KR-25003, a potent analgesic capsaicinoid, have been synthesized and structurally characterized, indicating potential applications in pain management. The study of its crystal structure provided insights into the conformational attributes that contribute to its analgesic properties (Park et al., 1995).

Synthetic Methodologies

Research into the synthesis of related compounds has led to the development of novel methodologies. For instance, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, employed catalytic hydrogenation using a novel Pd/C catalyst. This approach highlighted the potential for eco-friendly synthesis routes for related compounds (Zhang Qun-feng, 2008).

Antifungal Agents

Ketoconazole, an antifungal agent with a similar piperazine structure, has demonstrated high activity against various fungal infections at low oral doses. Its synthesis and potent broad-spectrum antifungal activity showcase the potential therapeutic applications of related compounds (Heeres et al., 1979).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their exact structure. Some acetamides are relatively safe, while others can be hazardous. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on such compounds could include further exploration of their biological activities, development of synthesis methods, and investigation of their potential applications in various fields .

properties

IUPAC Name

N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-17(26)23-18-3-7-22(8-4-18)29-16-20(27)15-24-11-13-25(14-12-24)19-5-9-21(28-2)10-6-19/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHSRXSVAXUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954018
Record name N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide

CAS RN

32151-76-1
Record name Acetamide, N-(4-(2-hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032151761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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